3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Description
3-[2-(4-Cyclohexylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 2-benzofuran-1(3H)-one core substituted at the 3-position with a 2-(4-cyclohexylphenyl)-2-oxoethyl group. The cyclohexylphenyl moiety introduces significant steric bulk and hydrophobicity, distinguishing it from simpler aryl-substituted analogs. This compound is of interest in medicinal and materials chemistry due to the tunability of its substituents, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H22O3/c23-20(14-21-18-8-4-5-9-19(18)22(24)25-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15,21H,1-3,6-7,14H2 |
InChI Key |
DJDRSALGLMBNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, including Friedel-Crafts acylation, cyclization, and oxidation reactions. The process begins with the acylation of cyclohexylbenzene using ethyl α-chloro-α-(methylthio) acetate, followed by cyclization to form the benzofuran ring. The final step involves oxidation to introduce the oxoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the cyclohexylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring or the cyclohexylphenyl group.
Scientific Research Applications
3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Core Reactivity
- 4-Methylphenyl Analog (3-[2-(4-Methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one): Substituent: Methyl group (electron-donating). Structural Analysis: X-ray diffraction revealed planar benzofuranone and phenyl rings with weak intermolecular interactions (C–H⋯O, N–H⋯O) stabilizing the crystal lattice. The methyl group reduces steric hindrance compared to cyclohexyl, leading to tighter crystal packing . Key Difference: Enhanced crystallinity due to smaller substituent size.
- 4-Chlorophenyl Analog (3-[2-(4-Chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one): Substituent: Chlorine (electron-withdrawing). Molecular Weight: 286.71 g/mol (higher than methyl analog due to Cl). Reactivity: The electron-withdrawing effect may increase electrophilicity of the benzofuranone carbonyl, influencing reactivity in nucleophilic additions .
- Bis(4-Hydroxyphenyl) Analog (3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one): Substituent: Hydroxyl groups (hydrogen-bond donors). Solubility: Increased aqueous solubility due to hydrogen bonding, unlike the hydrophobic cyclohexyl derivative. Applications: Used in pH-sensitive dyes (e.g., phenolphthalein derivatives) .
Steric and Conformational Effects
- Cyclohexyl vs. This contrasts with smaller groups (e.g., methyl, chloro), which allow greater flexibility . Example: In 3-(5-amino-3-methyl-1-phenylpyrazol-4-yl)-2-benzofuran-1(3H)-one, the pyrazole substituent creates a dihedral angle of 47° with the benzofuranone core, indicating significant steric distortion .
Antimicrobial and Anticancer Activity
- Pyrazolyl-Substituted Analogs: Compound (I): 3-(5-Amino-3-methyl-1-phenylpyrazol-4-yl)-2-benzofuran-1(3H)-one exhibits weak N–H⋯N and C–H⋯O interactions, which may influence its solid-state bioavailability. Similar derivatives show antitumor and anti-HIV activity . Contrast: The cyclohexyl derivative’s hydrophobicity may enhance membrane permeability but reduce solubility, limiting therapeutic utility compared to polar analogs.
- Isoxazolyl-Substituted Analog (3-[3-(4-Chlorophenyl)-4-isoxazolyl]-2-benzofuran-1(3H)-one): Substituent: Isoxazole ring (heterocyclic). Bioactivity: Isoxazole moieties are associated with antimicrobial properties.
Enzyme Inhibition and Signaling
- Imidazole-Substituted Analog (3-[2-(4-(1H-Imidazol-1-yl)phenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one): Substituent: Imidazole (coordination-capable heterocycle). Applications: Potential kinase inhibition due to imidazole’s metal-binding ability, contrasting with the inert cyclohexyl group .
Physicochemical Properties
Solubility and Stability
Biological Activity
3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one, with the CAS number 880795-62-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22O3 |
| Molecular Weight | 334.4 g/mol |
| Structure | Structure |
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The benzofuran moiety is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
Anticancer Potential
Recent studies have explored the anticancer effects of 3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- In vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting a promising therapeutic potential.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, indicating a potential role in managing inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against breast cancer.
- Method : MCF-7 cell line was treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency (IC50 = 15 µM).
-
Study on Anti-inflammatory Properties :
- Objective : To assess the impact on inflammatory markers.
- Method : RAW 264.7 macrophages were stimulated with LPS and treated with the compound.
- Results : The treatment led to a reduction in NO production and cytokine release, suggesting effective modulation of inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
